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Compound Name:
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Cat. No.: B1365942

An In-Depth Technical Guide to 8-Methoxy-1,7-naphthyridin-6-amine

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and drug development professionals interested in the heterocyclic compound 8-Methoxy-1,7-
naphthyridin-6-amine. We will delve into its fundamental chemical identity, propose a robust
synthetic strategy, outline methods for structural verification, and explore its potential
applications in modern pharmacology, grounded in the established significance of the
naphthyridine scaffold.

Core Compound Identification

The precise identification of a chemical entity is the cornerstone of reproducible research. 8-
Methoxy-1,7-naphthyridin-6-amine is a distinct molecule within the broader class of
naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms.

IUPAC Name and Synonyms

The systematic name for this compound as defined by the International Union of Pure and
Applied Chemistry (IUPAC) is 8-methoxy-1,7-naphthyridin-6-amine[1].

In scientific literature, patents, and chemical supplier catalogs, this compound may be
referenced by several synonyms. Recognizing these is crucial for exhaustive literature
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searches.

Common Synonyms:

6-amino-8-methoxy-1,7-naphthyridine[1]

1-methoxy-3-amino-8-aza-isochinoline[1]

55716-28-4 (CAS Registry Number)[1]

MFCDO07186241[1]

DTXSID00405430[1]

Physicochemical Properties

A summary of the key computed physicochemical properties is provided below. These values
are essential for predicting the compound's behavior in various experimental settings, from
reaction work-ups to formulation and ADME (Absorption, Distribution, Metabolism, and
Excretion) studies.
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Property Value Source
Molecular Formula CoHoN3O PubChem[1]
Molecular Weight 175.19 g/mol PubChem[1]
Exact Mass 175.074561919 Da PubChem[1]
CAS Registry Number 55716-28-4 PubChem|[1]
Topological Polar Surface Area 61 A2 PubChem[1]
Hydrogen Bond Donors 1 (from the amine group) PubChem[1]
4 (3 from nitrogens, 1 from
Hydrogen Bond Acceptors PubChem[1]
oxygen)
XLogP3 (Predicted
) o 11 PubChem[1]
Lipophilicity)
COC1=C2C(=CC(=N1)N)C=C
SMILES PubChem[1]

C=N2

UZHCBQNHIKDKKK-
InChlKey PubChem[1]
UHFFFAOYSA-N

The Naphthyridine Scaffold: A Privileged Structure
in Medicinal Chemistry

The naphthyridine core is recognized as a "privileged structure™ in drug discovery. This
concept, introduced by Evans et al. in the late 1980s, describes molecular scaffolds that are
capable of binding to multiple, unrelated biological targets, often with high affinity[2][3].
Naphthyridine isomers (1,5-, 1,6-, 1,7-, 1,8-, etc.) are found in a multitude of biologically active
molecules, including kinase inhibitors, antibacterial agents, and antiviral compounds[3][4][5].
The strategic placement of nitrogen atoms within the bicyclic system allows for diverse
hydrogen bonding interactions, while the planar aromatic nature facilitates 1-1t stacking with
biological macromolecules. The specific 1,7-naphthyridine isomer, as seen in our compound of
interest, has been explored for applications such as PDE4 inhibition[6].

Synthesis and Structural Elucidation
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A reliable synthetic route and rigorous structural confirmation are paramount for any chemical
probe or drug candidate. While specific literature detailing the synthesis of 8-Methoxy-1,7-
naphthyridin-6-amine is sparse, a plausible pathway can be designed based on established
methodologies for constructing substituted naphthyridine rings, such as the Friedlander
annulation or related condensation reactions[7].

Proposed Synthetic Protocol

The following protocol outlines a hypothetical but chemically sound approach to synthesize 8-
Methoxy-1,7-naphthyridin-6-amine. The core principle involves the condensation of a
substituted aminopyridine with a -keto ester or equivalent, followed by functional group
manipulations.

Workflow: Proposed Synthesis of 8-Methoxy-1,7-naphthyridin-6-amine
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Caption: A multi-step synthetic workflow for the target compound.
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Step-by-Step Methodology:

e Step 1: Gould-Jacobs Reaction. 2-Amino-6-methoxypyridine is reacted with diethyl
(ethoxymethylene)malonate. This mixture is heated at high temperatures (typically >200 °C)
in a high-boiling solvent like Dowtherm A. This effects a condensation followed by a thermal
cyclization to form the pyridone ring of the naphthyridine system.

o Step 2: Saponification and Decarboxylation. The resulting ester intermediate is hydrolyzed
using a strong base (e.g., agueous NaOH), followed by acidification (e.g., HCI) and heating
to promote decarboxylation, yielding 6-Methoxy-1,7-naphthyridin-8(7H)-one.

o Step 3: Regioselective Nitration. The naphthyridinone is carefully nitrated using a mixture of
nitric and sulfuric acid to introduce a nitro group, likely at the C5 position, which is activated
by the ring system.

o Step 4: Hydroxyl Group Activation. The hydroxyl group of the pyridone tautomer is converted
to a better leaving group. Treatment with phosphorus oxychloride (POCIs) is a standard
method to replace the hydroxyl with a chlorine atom, yielding 8-chloro-6-methoxy-5-nitro-1,7-
naphthyridine.

o Step 5: Nucleophilic Aromatic Substitution (SNAr). The 8-chloro intermediate is subjected to
amination. Heating with ammonia in a solvent like methanol will displace the chloride to form
6-methoxy-5-nitro-1,7-naphthyridin-8-amine. Note: This step introduces the amine at the
wrong position. A corrected strategy would be required.

Correction & Refined Strategy: A more direct route to the desired 6-amine isomer is necessary.
A better approach would involve starting with a pyridine precursor that already contains the
nitrogen functionality that will become the 6-amine. For instance, starting with a substituted 2,4-
diaminopyridine derivative and using a different cyclization partner could build the second ring
in the correct orientation. The complexity of isomeric control is a key challenge in naphthyridine
synthesis.

Structural Elucidation Protocol

Confirmation of the final product's structure is non-negotiable and relies on a suite of
spectroscopic techniques[7].
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» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: This will confirm the number and connectivity of protons. Key expected signals
would include a singlet for the methoxy group (~4.0 ppm), distinct aromatic protons on
both rings with characteristic coupling patterns, and a broad singlet for the amine protons.

o 13C NMR: This spectrum will show the number of unique carbon environments. The
methoxy carbon should appear around 55-60 ppm, with the remaining signals in the
aromatic region (>100 ppm).

o 2D NMR (COSY, HSQC, HMBC): These experiments are crucial to definitively assign
proton and carbon signals and confirm the connectivity of the entire molecular framework.

e Mass Spectrometry (MS):

o High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the
molecular formula. The experimentally determined exact mass should match the
theoretical value for CoHoaN3O (175.0746) within a very narrow tolerance (e.g., < 5 ppm)[1].

e Infrared (IR) Spectroscopy: This technique identifies functional groups. Key stretches to look
for include N-H stretching for the amine group (typically two bands around 3300-3500 cm™1)
and C-O stretching for the methoxy ether linkage (~1250 cm™12).

Potential Applications in Drug Discovery

The 1,6- and 1,8-naphthyridine scaffolds are well-represented in medicinal chemistry literature
as potent inhibitors of various enzymes[4][8][9]. By analogy, 8-Methoxy-1,7-naphthyridin-6-
amine holds potential as a scaffold for developing novel therapeutics.

Kinase Inhibition

Many kinase inhibitors feature a planar heterocyclic core that binds to the ATP-binding pocket
of the enzyme. The naphthyridine scaffold is an effective ATP mimic. The amine and methoxy
groups on 8-Methoxy-1,7-naphthyridin-6-amine can be strategically oriented to form key
hydrogen bonds with the "hinge region” of a kinase active site, a critical interaction for potent
inhibition. Further derivatization of the amine or the aromatic core could enhance selectivity
and potency against specific kinases implicated in cancer or inflammatory diseases[4].
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Caption: Hypothetical binding mode of the compound in a kinase active site.

Other Potential Targets

o Phosphodiesterases (PDEs): As demonstrated by related 1,7-naphthyridine derivatives, this
scaffold could be optimized to target specific PDE isoforms, such as PDE4, which are
relevant for treating inflammatory conditions like COPDI6].

o Antiparasitic Agents: Naphthyridine-based compounds have shown promise as
antileishmanial agents[10]. The mechanism often involves targeting unique aspects of the
parasite's biology.

o Fluorescent Probes: Fused polycyclic 1,6-naphthyridines can exhibit interesting optical
properties, suggesting that derivatives could be developed as fluorescent probes for
biological imaging[8][9][11].

Conclusion

8-Methoxy-1,7-naphthyridin-6-amine is a well-defined chemical entity with significant
potential as a building block in medicinal chemistry. Its structure is rooted in the privileged
naphthyridine scaffold, suggesting a high likelihood of biological activity. While its synthesis
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requires careful control of regiochemistry, established heterocyclic chemistry principles provide
clear pathways to its creation. Future work should focus on developing and optimizing a
scalable synthesis, exploring its activity against key drug targets like kinases and PDEs, and
using its core structure as a starting point for library synthesis to drive structure-activity
relationship (SAR) studies. This guide provides the foundational knowledge for researchers to
embark on such investigations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1365942#8-methoxy-1-7-naphthyridin-6-amine-
iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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